N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine
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Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO3. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,4-dimethoxyphenylmethyl moiety. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine.
3,4-Dimethoxyphenylpropionic acid: Another related compound with similar aromatic substitution patterns.
Uniqueness
This compound is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential biological activity compared to its analogues. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
227804-35-5 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5,10-11H,6H2,1-2H3 |
InChI Key |
FEWUPUNYMRUHEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNO)OC |
Origin of Product |
United States |
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